molecular formula C14H19N3O5S B5705226 N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

Cat. No. B5705226
M. Wt: 341.38 g/mol
InChI Key: ZUZITJYTDBEKJL-UHFFFAOYSA-N
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Description

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide, also known as CPP-115, is a compound that belongs to the class of gamma-aminobutyric acid (GABA) aminotransferase inhibitors. It has been extensively studied for its potential therapeutic applications in various neurological disorders.

Mechanism of Action

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA. By inhibiting this enzyme, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide increases the levels of GABA in the brain, which leads to an overall decrease in neuronal activity. This is thought to be the mechanism behind its antiepileptic and anxiolytic effects.
Biochemical and Physiological Effects:
N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to increase the levels of GABA in the brain, which leads to an overall decrease in neuronal activity. This has been demonstrated through electrophysiological recordings in animal models. Additionally, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been found to increase the levels of GABA in the cerebrospinal fluid of humans, indicating that it can penetrate the blood-brain barrier. N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has also been found to have a long half-life in humans, which makes it a potential candidate for once-daily dosing.

Advantages and Limitations for Lab Experiments

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several advantages for lab experiments. It is a highly selective inhibitor of GABA aminotransferase, which makes it useful for studying the role of GABA in various neurological disorders. Additionally, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to be effective in animal models of epilepsy, addiction, and anxiety, which makes it a valuable tool for studying these disorders. However, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, it is expensive to produce, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide. One area of interest is the potential use of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in the treatment of other neurological disorders such as Parkinson's disease and Huntington's disease. Additionally, the long-term safety and efficacy of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide need to be established through clinical trials. Another area of interest is the development of more selective and potent GABA aminotransferase inhibitors. Finally, the use of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide in combination with other drugs for the treatment of neurological disorders needs to be explored.

Synthesis Methods

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be synthesized through a multi-step process involving the reaction of cyclopentylamine, 3-nitrobenzoyl chloride, and methylsulfonyl chloride. The final product is obtained by the reaction of the intermediate with glycine. The purity of N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can be increased through recrystallization and chromatography techniques.

Scientific Research Applications

N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, addiction, and anxiety. It has been found to increase the levels of GABA in the brain, which is an inhibitory neurotransmitter that helps regulate neuronal activity. This makes N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide a potential candidate for the treatment of epilepsy, which is characterized by excessive neuronal activity. Additionally, N~1~-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has been shown to reduce drug-seeking behavior in animal models of addiction, making it a potential treatment for substance abuse disorders. It has also been found to have anxiolytic effects, which could be useful in the treatment of anxiety disorders.

properties

IUPAC Name

N-cyclopentyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O5S/c1-23(21,22)16(10-14(18)15-11-5-2-3-6-11)12-7-4-8-13(9-12)17(19)20/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZITJYTDBEKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide

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